molecular formula C7H2BrF4NO2S B14058610 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene

1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene

Cat. No.: B14058610
M. Wt: 320.06 g/mol
InChI Key: OJIQRGRIYZHZLB-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2BrF4NO2S and a molecular weight of 320.06 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation, nitration, and the introduction of trifluoromethylthio groups. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 1-bromo-3-fluoro-2-amino-5-(trifluoromethylthio)benzene.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene depends on the specific chemical reactions it undergoes. For example, in Suzuki-Miyaura coupling, the bromine atom is replaced by a new substituent through a palladium-catalyzed cross-coupling reaction . The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-fluoro-2-nitro-5-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. This makes it a valuable compound for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C7H2BrF4NO2S

Molecular Weight

320.06 g/mol

IUPAC Name

1-bromo-3-fluoro-2-nitro-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2BrF4NO2S/c8-4-1-3(16-7(10,11)12)2-5(9)6(4)13(14)15/h1-2H

InChI Key

OJIQRGRIYZHZLB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)SC(F)(F)F

Origin of Product

United States

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